4-Butyl-2-phenyl-3-morpholinone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
73816-71-4 |
|---|---|
Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
4-butyl-2-phenylmorpholin-3-one |
InChI |
InChI=1S/C14H19NO2/c1-2-3-9-15-10-11-17-13(14(15)16)12-7-5-4-6-8-12/h4-8,13H,2-3,9-11H2,1H3 |
InChI Key |
USRSZUNVXVRVKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCOC(C1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Butyl 2 Phenyl 3 Morpholinone and Analogous Morpholinones
Strategies for the Formation of the 3-Morpholinone Core Structure
The formation of the 3-morpholinone heterocyclic system is a critical step in the synthesis of 4-butyl-2-phenyl-3-morpholinone and its analogs. Various strategies have been developed to construct this core structure, primarily involving cyclization and ring-forming reactions.
Cyclization and Ring-Forming Reactions
Intramolecular cyclization is a common and effective method for the synthesis of the 3-morpholinone ring. These reactions typically involve the formation of an amide bond followed by a subsequent ring-closing step to form the six-membered heterocycle.
One prevalent approach involves the reaction of an N-substituted ethanolamine derivative with a haloacetyl halide. For instance, the reaction of 2-anilinoethanol with chloroacetyl chloride in the presence of a base can yield 4-phenyl-3-morpholinone. The choice of base and solvent is crucial for optimizing the yield of this cyclization reaction.
Another strategy involves the intramolecular cyclization of nitrogen-tethered allenols, which can be catalyzed by transition metals such as rhodium. This method allows for the synthesis of highly substituted morpholines with excellent diastereoselectivity and enantioselectivity. Although this method leads to morpholines, it highlights the utility of catalytic cyclization in forming the core heterocyclic structure which can be a precursor to morpholinones.
Synthesis from Precursors such as Monoethanolamine
Monoethanolamine is a readily available and versatile starting material for the synthesis of the 3-morpholinone core. A common method involves the reaction of monoethanolamine with an α-halo ester, such as ethyl chloroacetate (B1199739), in the presence of a base. This reaction proceeds via an initial N-alkylation of the monoethanolamine followed by an intramolecular cyclization to form the 3-morpholinone ring.
For example, a patented method describes the synthesis of 3-morpholinone from monoethanolamine and ethyl chloroacetate in isopropanol (B130326) with sodium alcoholate as the base. This process affords the product in good yield and purity, suitable for industrial-scale production.
Regioselective Introduction of Substituents for this compound Scaffolding
The synthesis of the specifically substituted this compound requires precise control over the introduction of the phenyl group at the C-2 position and the butyl group at the N-4 position.
Phenyl Group Installation on the Morpholinone Ring
The introduction of a phenyl group at the C-2 position of the 3-morpholinone ring can be achieved through several synthetic routes. One approach involves starting with a precursor that already contains the phenyl group at the desired position, such as (R)-phenylglycinol. This chiral amino alcohol can be reacted with appropriate reagents to construct the morpholinone ring with the phenyl group stereoselectively positioned at C-2.
Alternatively, transition metal-catalyzed cross-coupling reactions can be employed to introduce the phenyl group onto a pre-formed morpholinone scaffold. Palladium- and rhodium-catalyzed C-H arylation reactions have emerged as powerful tools for the direct functionalization of heterocyclic compounds. While specific examples for the C-2 arylation of 3-morpholinones are not abundant, the general principles of these catalytic methods suggest their potential applicability. For instance, a rhodium(III)-catalyzed direct C-H arylation of acyclic enamides with arylsilanes has been demonstrated, showcasing the potential for C-H functionalization adjacent to a nitrogen atom.
Another approach could involve the use of styrene oxide as a starting material. Reaction of styrene oxide with an appropriate amine, followed by subsequent cyclization and oxidation steps, could lead to the formation of a 2-phenyl-3-morpholinone intermediate.
Butyl Group Introduction onto the Nitrogen Atom
The introduction of the butyl group at the N-4 position of the 2-phenyl-3-morpholinone intermediate is typically achieved through N-alkylation. This reaction involves the deprotonation of the secondary amine within the morpholinone ring, followed by nucleophilic attack on an appropriate butylating agent, such as butyl bromide or butyl iodide.
The choice of base and solvent is critical for achieving high yields and avoiding side reactions. Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often used to deprotonate the amide nitrogen. The reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Microwave-assisted N-alkylation of amides and lactams under solvent-free phase-transfer catalytic conditions has also been reported as a rapid and efficient method. This technique could potentially be applied to the N-butylation of 2-phenyl-3-morpholinone, offering advantages in terms of reaction time and environmental impact.
| Starting Material | Reagent | Conditions | Product |
| 2-Phenyl-3-morpholinone | Butyl bromide, NaH | DMF, rt | This compound |
| 2-Phenyl-3-morpholinone | Butyl iodide, K2CO3 | Acetonitrile (B52724), reflux | This compound |
Catalytic Approaches in Morpholinone Synthesis
Catalytic methods play an increasingly important role in the synthesis of morpholinones, offering advantages in terms of efficiency, selectivity, and sustainability. Both transition metal catalysis and organocatalysis have been successfully applied to the construction and functionalization of the 3-morpholinone ring system.
Rhodium catalysts have been shown to be effective in the diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols. These methods provide access to complex morpholine (B109124) structures that can be further elaborated to morpholinones. Additionally, rhodium(III)-catalyzed C-H activation has been utilized for the synthesis of various nitrogen-containing heterocycles, suggesting its potential for the direct arylation of the morpholinone core.
Palladium catalysis is another powerful tool in heterocyclic synthesis. Palladium-catalyzed hydroamination reactions have been used for the stereoselective synthesis of 2,5-disubstituted morpholines. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, could be envisioned for the introduction of the phenyl group at the C-2 position if a suitable halo-substituted morpholinone precursor is available.
| Catalyst System | Reaction Type | Application in Morpholinone Synthesis |
| Rhodium complexes | Intramolecular cyclization | Synthesis of substituted morpholine precursors |
| Rhodium(III) complexes | C-H activation/arylation | Potential for direct C-2 phenylation of the morpholinone ring |
| Palladium complexes | Hydroamination | Stereoselective synthesis of substituted morpholines |
| Palladium complexes | Cross-coupling (e.g., Suzuki) | Potential for C-2 phenylation from a halo-morpholinone |
Sustainable and Green Chemistry Principles in Morpholinone Synthesis
The principles of green chemistry are increasingly being integrated into synthetic route design to minimize environmental impact and enhance safety and efficiency. rjpn.org
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wordpress.com Reactions with high atom economy, such as addition and rearrangement reactions, are preferred as they generate less waste. In the synthesis of this compound, optimizing for atom economy would involve choosing synthetic pathways that maximize the incorporation of atoms from the starting materials into the final morpholinone structure. For example, a traditional synthesis of a related compound, 1-bromobutane, has an atom economy of only 50%, with the remaining mass being converted into unwanted byproducts.
To enhance reaction efficiency beyond theoretical atom economy, chemists also consider reaction mass efficiency (RME), which takes into account the actual masses of all reagents, solvents, and workup materials used to produce a certain mass of product.
Table 3: Comparison of Atom Economy in Different Reaction Types
| Reaction Type | General Transformation | Inherent Atom Economy | Example |
|---|---|---|---|
| Addition | A + B → C | 100% | Diels-Alder Reaction |
| Rearrangement | A → B | 100% | Claisen Rearrangement |
| Substitution | A-B + C → A-C + B | < 100% | Williamson Ether Synthesis |
| Elimination | A-B → A + B | < 100% | Dehydration of an Alcohol |
The choice of solvents and reagents significantly impacts the environmental footprint of a synthetic process. Traditional organic solvents are often volatile, flammable, and toxic. researchgate.net Green chemistry encourages the use of safer alternatives such as water, supercritical fluids (like CO₂), ionic liquids, and bio-derived solvents. researchgate.net For the synthesis of morpholine derivatives, exploring the use of such solvents can lead to more sustainable processes. For example, N-formylmorpholine has been synthesized and utilized as a green solvent for the production of other heterocyclic compounds. ajgreenchem.com The development of redox-neutral protocols using inexpensive and less hazardous reagents is also a key aspect of green morpholine synthesis. chemrxiv.org
Table 4: Examples of Environmentally Benign Solvents
| Solvent | Properties | Potential Applications in Synthesis |
|---|---|---|
| Water | Non-toxic, non-flammable, readily available | Hydrophilic reactions, micellar catalysis |
| Supercritical CO₂ | Non-toxic, non-flammable, tunable properties | Extractions, reactions with gaseous reagents |
| Ionic Liquids | Low volatility, high thermal stability, tunable | Catalysis, extractions |
| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived, higher boiling point than THF, forms an azeotrope with water | Grignard reactions, organometallic chemistry |
Continuous-flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for automation and scalability. uc.pt These benefits are particularly relevant for industrial-scale production. The modular nature of flow chemistry systems allows for the integration of multiple reaction and purification steps into a single, continuous process, which can significantly reduce production time and waste. uc.pt
The synthesis of various heterocyclic compounds, including precursors to active pharmaceutical ingredients, has been successfully demonstrated using continuous-flow systems. uc.ptnih.gov While a specific continuous-flow synthesis for this compound is not detailed in the available literature, the established methodologies for related heterocycles suggest its feasibility. Such a process could involve the continuous feeding of starting materials into a heated reactor coil, followed by in-line purification to afford the desired product.
Table 5: Comparison of Batch vs. Continuous-Flow Synthesis
| Parameter | Batch Synthesis | Continuous-Flow Synthesis |
|---|---|---|
| Scale-up | Challenging, often requires re-optimization | Straightforward by running the system for a longer time |
| Heat Transfer | Limited by surface area-to-volume ratio | Excellent due to high surface area-to-volume ratio |
| Safety | Handling of large quantities of hazardous materials | Small reaction volumes at any given time, enhanced control |
| Reproducibility | Can be variable between batches | High, due to precise control of reaction parameters |
| Process Integration | Difficult to couple multiple steps | Readily allows for multi-step, telescoped reactions |
Chemical Reactivity and Derivatization Strategies for Morpholinone Derivatives
Reactivity Profiles of the Morpholinone Ring System
The reactivity of the morpholinone ring is a composite of the individual reactivities of its constituent functional groups, which are modulated by their integration within the heterocyclic structure.
The carbonyl group in the 3-position of the morpholinone ring is an electrophilic center, susceptible to nucleophilic attack. youtube.commasterorganicchemistry.com Its reactivity is influenced by the adjacent nitrogen atom and the ring structure. Unlike simple ketones, the lone pair of electrons on the nitrogen atom can be delocalized into the carbonyl group, reducing its electrophilicity. This resonance stabilization is characteristic of amides.
Key reactions at the carbonyl carbon include:
Nucleophilic Addition: The carbonyl carbon is a prime target for nucleophiles. masterorganicchemistry.comlibretexts.org This process involves the addition of a nucleophile to the carbon, which pushes the pi electrons of the C=O double bond onto the oxygen atom, forming a tetrahedral intermediate. youtube.commasterorganicchemistry.com The stability and subsequent fate of this intermediate depend on the nature of the nucleophile.
Reduction: The carbonyl group can be reduced to a hydroxyl group using hydride reagents. This transforms the morpholinone into a morpholine-3-ol derivative.
Reactions with Organometallic Reagents: Reagents like Grignard or organolithium compounds can add to the carbonyl carbon, but the reaction can be complex due to the presence of other reactive sites.
The reactivity of the carbonyl is generally lower than that of aldehydes and ketones due to the electron-donating effect of the nitrogen atom. libretexts.org However, it is more reactive than the carbonyl in amides that are not part of a strained ring system.
In 4-Butyl-2-phenyl-3-morpholinone, the nitrogen atom is a tertiary amine. Its reactivity is distinct from the secondary amine found in unsubstituted morpholine (B109124). wikipedia.org The presence of the ether oxygen in the ring withdraws electron density from the nitrogen, making it less basic and nucleophilic than analogous acyclic tertiary amines. wikipedia.org
Despite being a tertiary amine, the nitrogen atom can still exhibit reactivity:
Salt Formation: As a base, the nitrogen can be protonated by acids to form morpholinium salts. wikipedia.org
Oxidation: The nitrogen atom can be oxidized to form an N-oxide, a common reaction for tertiary amines.
Ring Opening: Under certain conditions, such as collision-induced dissociation in mass spectrometry, the morpholine ring can undergo cleavage, often involving the C-N bonds. nih.gov Studies on the decomposition of morpholine show that it can break down into smaller fragments under high temperatures and pressures. nih.gov
The carbon atoms within the morpholinone ring, other than the carbonyl carbon, also present opportunities for functionalization. The positions adjacent to the heteroatoms (C-2, C-5, and C-6) are particularly susceptible to reaction due to electronic effects.
C-2 Position: The presence of the phenyl group at the C-2 position in the target molecule already represents a key substitution. Further functionalization at this position would likely require harsh conditions or specialized synthetic routes developed for introducing groups at the alpha-position to a nitrogen atom.
C-5 Position: The methylene (B1212753) group at C-5, being adjacent to the ring oxygen, is activated. It can be a site for radical reactions or deprotonation under strong basic conditions, followed by electrophilic quenching.
C-3 Position: While C-3 is the carbonyl carbon, recent studies on morpholin-2-ones have shown that the adjacent C-3 position can be functionalized regioselectively through cross-dehydrogenative coupling (CDC) reactions. mdpi.com This suggests that the carbon alpha to the nitrogen (C-2 in 3-morpholinones) could be a target for similar strategies.
Ring-opening reactions can also be initiated at the C-O bond, particularly with strong Lewis acids, leading to a variety of linear structures. rsc.org
Strategic Derivatization for Functional Group Incorporation
Building upon the intrinsic reactivity of the morpholinone system, various strategies can be employed to introduce specific functional groups, thereby creating a library of derivatives based on the this compound scaffold.
While the nitrogen in this compound is already alkylated with a butyl group, the synthesis of analogs with different N-substituents is a key derivatization strategy. These reactions typically start from an N-unsubstituted or N-aryl morpholinone precursor.
N-Alkylation: This is a fundamental transformation for amines. acsgcipr.org The nitrogen atom of a precursor like 2-phenyl-3-morpholinone can be alkylated using various alkylating agents such as alkyl halides or sulfates. Catalytic methods, such as the N-alkylation of morpholine with alcohols over a CuO–NiO/γ–Al2O3 catalyst, provide a greener alternative to traditional methods. researchgate.netresearchgate.net
N-Arylation: The introduction of an aryl group at the nitrogen position is commonly achieved through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination (using palladium catalysts) and the Ullmann condensation (using copper catalysts) are powerful methods for this purpose. researchgate.netorganic-chemistry.org These reactions couple the morpholinone nitrogen with aryl halides or boronic acids. researchgate.netnih.gov
| Reaction Type | Reagents/Catalysts | Substrate Example | Product Type | Reference |
| N-Alkylation | Alcohols, CuO–NiO/γ–Al2O3 | Morpholine | N-Alkylmorpholine | researchgate.net |
| N-Alkylation | Alkyl Halides/Sulfonates | Amine | N-Alkylated Amine | acsgcipr.org |
| N-Arylation | Arylboronic acids, Cu(OAc)2 | Morpholine | N-Aryl-morpholine | researchgate.net |
| N-Arylation | Aryl halides, Pd or Cu catalysts | Heterocycles (e.g., Imidazoles) | N-Arylheterocycles | organic-chemistry.org |
Table 1: Representative N-Alkylation and N-Arylation Methods Applicable to Morpholinone Scaffolds.
Targeting the carbon backbone of the morpholinone ring allows for the introduction of diverse substituents that can significantly alter the molecule's properties.
Functionalization at C-2: Asymmetric synthesis methods have been developed to install chiral alkyl groups at the C-2 position of morpholines, often starting from aldehydes and employing organocatalysis. nih.gov These methods could be adapted to synthesize enantiomerically pure C-2 functionalized morpholinones.
Functionalization at C-5: The C-5 position, alpha to the ring oxygen, is a potential site for functionalization. While direct methods for this position on a 3-morpholinone are less common, strategies analogous to the functionalization of similar heterocyclic systems, like chromones, could be explored. nih.gov This might involve metal-catalyzed C-H activation directed by a coordinating group.
Functionalization at other positions: Methods for synthesizing 2- and 3-substituted morpholine congeners often involve ring-opening of activated small rings followed by cyclization, offering a pathway to variously substituted morpholinones. acs.org One-pot procedures have been developed for the synthesis of C3-substituted morpholin-2-ones, which could potentially be adapted for 3-morpholinone systems. acs.org
| Position | Strategy | Example Reaction | Product | Reference |
| C-2 | Organocatalytic Asymmetric Synthesis | Aldehyde + N-benzylaminoethanol | C-2 alkylated N-benzyl morpholine | nih.gov |
| C-3 (on morpholin-2-one) | Cross-Dehydrogenative Coupling | N-phenyl morpholin-2-one (B1368128) + Phthalimide | 3-Phthalimido-N-phenyl-morpholin-2-one | mdpi.com |
| C-3 (on morpholin-2-one) | Domino Ring-Opening Cyclization | Epoxide + 2-benzylamino ethanol | C-3 substituted morpholin-2-one | acs.org |
| C-2, C-3 | Ring Opening/Cyclization | Ring opening of 2-Tosyl-1,2-oxazetidine | 2- and 3-Substituted Morpholines | acs.org |
Table 2: Strategies for the Functionalization of Morpholinone Ring Carbons.
Multi-Component Reactions (MCRs) for Morpholinone Scaffolds
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single, one-pot operation to form a product that incorporates all or most of the atoms of the starting materials. organic-chemistry.orgnih.gov This approach offers significant advantages in drug discovery by rapidly generating libraries of complex molecules from simple precursors. nih.govrsc.org Several named MCRs are instrumental in the synthesis of heterocyclic compounds and can be conceptually applied to the assembly of morpholinone-related structures or their further derivatization.
Key examples of MCRs that are relevant for synthesizing complex nitrogen-containing heterocycles include:
Ugi Reaction : This four-component reaction involves an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid to produce a bis-amide. nih.govresearchgate.net The reaction proceeds through the formation of an imine, which then reacts with the isocyanide and the carboxylic acid. nih.gov
Strecker Synthesis : As the first reported MCR, the Strecker synthesis creates α-amino acids from the reaction of a carbonyl compound, ammonia (B1221849) or an amine, and a cyanide source. nih.gov The mechanism involves the formation of an imine intermediate followed by nucleophilic attack by the cyanide. nih.gov
Biginelli Reaction : This reaction combines an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to form dihydropyrimidinones, demonstrating the power of MCRs in creating six-membered heterocyclic rings. organic-chemistry.org
Mannich Reaction : A classic three-component reaction involving an amine, a non-enolizable aldehyde (like formaldehyde), and a compound with an acidic proton (such as a ketone) to form a β-amino carbonyl compound known as a Mannich base. organic-chemistry.org
While direct synthesis of the this compound scaffold via a single, named MCR is not prominently documented, these reactions provide a strategic framework. For instance, morpholinone derivatives containing appropriate functional groups (e.g., an aldehyde or an amine) could serve as building blocks in MCRs to create more complex, drug-like molecules.
A related strategy for functionalizing the morpholinone scaffold is through cross-dehydrogenative coupling (CDC) reactions. mdpi.com These reactions form a C-C or C-heteroatom bond by combining two C-H bonds, often with the help of a catalyst. mdpi.com A procedure for the CDC reaction between morpholinones and cyclic imides has been developed using a copper(I) chloride catalyst with molecular oxygen as the oxidant. mdpi.com This method allows for regioselective C-N bond formation at the C(3) position of the morpholinone ring, which is activated by the adjacent nitrogen and carbonyl group. mdpi.com
| Reaction Name | Number of Components | Reactants | Product Type | Relevance to Heterocycle Synthesis |
|---|---|---|---|---|
| Ugi Reaction | Four | Amine, Carbonyl, Isocyanide, Carboxylic Acid | α-Acylamino Amide | Produces peptide-like structures; can incorporate heterocyclic components. nih.govresearchgate.net |
| Strecker Synthesis | Three | Carbonyl, Amine/Ammonia, Cyanide | α-Amino Acid | Fundamental for synthesizing amino acid building blocks, precursors to many heterocycles. nih.gov |
| Biginelli Reaction | Three | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone | Demonstrates MCR utility in forming key heterocyclic cores. organic-chemistry.org |
| Mannich Reaction | Three | Amine, Aldehyde, Carbonyl Compound | β-Amino-Carbonyl (Mannich Base) | A versatile method for C-C bond formation and introducing aminomethyl groups. organic-chemistry.org |
Advanced Functionalization Methods (e.g., Silylation)
Beyond MCRs, specific functionalization techniques are employed to modify the morpholinone scaffold. Silylation, the introduction of a silyl (B83357) group (such as -SiMe₃), is a valuable method for altering the electronic and steric properties of a molecule or for preparing it for subsequent cross-coupling reactions.
A notable advancement is the palladium-catalyzed C(sp²)–H silylation of morpholinones. thieme-connect.com This reaction selectively introduces a silyl group onto an aryl substituent of the morpholinone core. thieme-connect.com In a representative example involving an N-aryl morpholinone, the native secondary amine group on the morpholine ring directs the C-H activation and subsequent silylation of the ortho-position of the aryl group. thieme-connect.com This demonstrates a powerful strategy for regioselective functionalization without the need for pre-installing a directing group.
The reaction is tolerant of various functional groups and proceeds under relatively mild conditions. The resulting silyl morpholinone derivatives are valuable intermediates in medicinal and agrochemical research. thieme-connect.com
| Parameter | Condition/Reagent | Role |
|---|---|---|
| Substrate | N-Aryl Morpholinone Derivative | Starting Material |
| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | C-H Activation Catalyst |
| Silylating Agent | Hexamethyldisilane ((SiMe₃)₂) | Silyl Group Source |
| Co-Catalyst/Additive | Copper(II) Bromide (CuBr₂) | Likely acts as an oxidant or transmetalation facilitator |
| Oxidant/Additive | Silver Trifluoroacetate (AgTFA) | Promotes the catalytic cycle |
| Solvent | Toluene | Reaction Medium |
| Temperature | 90 °C | Reaction Condition |
| Time | 12 hours | Reaction Duration |
This method underscores the potential for late-stage functionalization of complex molecules like this compound, allowing for the precise installation of useful chemical handles. The strategic application of such advanced synthetic methods is essential for exploring the full chemical space and potential applications of morpholinone derivatives.
Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of Morpholinone Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structures in organic chemistry. springernature.commdpi.com By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. springernature.comnumberanalytics.com For 4-Butyl-2-phenyl-3-morpholinone, a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional techniques, is essential for unambiguous structural assignment.
Proton NMR (¹H NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the butyl group, the phenyl group, and the morpholinone ring.
The butyl group would exhibit characteristic signals: a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (B1212753) (CH₂) group, a quintet for the next methylene group, and a triplet for the methylene group attached to the nitrogen atom. The chemical shifts of these protons are influenced by their proximity to the electron-withdrawing morpholinone ring. pdx.edugithub.io
The phenyl group protons would typically appear in the aromatic region of the spectrum (around 7-8 ppm), with their multiplicity depending on the substitution pattern. The protons on the morpholinone ring would also show distinct signals, with their chemical shifts and coupling patterns providing valuable information about the ring's conformation. ucl.ac.ukcarlroth.com
Table 1: Predicted ¹H NMR Data for this compound
| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |
| Butyl -CH₃ | ~0.9 | Triplet |
| Butyl -CH₂- | ~1.3 | Sextet |
| Butyl -CH₂- | ~1.5 | Quintet |
| N-CH₂- (Butyl) | ~3.2 | Triplet |
| Morpholinone -CH₂-O- | ~3.8 - 4.2 | Multiplet |
| Morpholinone -CH-Ph | ~4.5 | Singlet or Doublet |
| Phenyl -H | ~7.2 - 7.5 | Multiplet |
Note: These are estimated values and can vary based on the solvent and experimental conditions. illinois.edu
Carbon-13 NMR (¹³C NMR) Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. docbrown.info Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. This technique is particularly useful for identifying quaternary carbons, such as the carbonyl carbon of the morpholinone ring. ucl.ac.uk
The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, which often leads to a simpler spectrum with less signal overlap. The carbonyl carbon of the lactam in the morpholinone ring is expected to resonate at a significantly downfield chemical shift (around 170 ppm). The carbons of the phenyl ring will appear in the aromatic region (around 120-140 ppm), while the carbons of the butyl group and the morpholinone ring will be found in the aliphatic region. docbrown.info
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Butyl -CH₃ | ~14 |
| Butyl -CH₂- | ~20 |
| Butyl -CH₂- | ~30 |
| N-CH₂- (Butyl) | ~48 |
| Morpholinone -CH₂-N- | ~50 |
| Morpholinone -CH-Ph | ~65 |
| Morpholinone -CH₂-O- | ~70 |
| Phenyl -C (ipso) | ~135 |
| Phenyl -CH | ~128, 129 |
| Carbonyl C=O | ~170 |
Note: These are estimated values and can vary based on the solvent and experimental conditions. chemicalbook.com
Two-Dimensional NMR Techniques
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. numberanalytics.com It would be used to confirm the sequence of protons in the butyl group and to identify which protons on the morpholinone ring are adjacent to each other.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). mdpi.comnumberanalytics.com By analyzing the HSQC spectrum, each proton signal can be directly linked to its attached carbon atom, aiding in the assignment of both ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. numberanalytics.com This is crucial for identifying the connectivity between different functional groups, for example, confirming the attachment of the butyl group to the nitrogen atom and the phenyl group to the carbon at the 2-position of the morpholinone ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. numberanalytics.com It can be used to determine the stereochemistry and conformation of the molecule.
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns. researchgate.net
Hyphenated Techniques (e.g., GC-MS, LC-MS/MS)
For the analysis of this compound, mass spectrometry is often coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
GC-MS (Gas Chromatography-Mass Spectrometry): This technique is suitable for volatile and thermally stable compounds. nih.gov The sample is first separated based on its boiling point and polarity by the GC, and then each separated component is introduced into the mass spectrometer for analysis. eurl-pesticides.eu This allows for the identification of the target compound and any potential impurities.
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is a highly sensitive and selective technique, particularly useful for complex mixtures and non-volatile compounds. lcms.cznih.gov The LC separates the components of the sample, which are then ionized and analyzed by two mass analyzers in series (MS/MS). nih.gov The first mass analyzer selects the molecular ion of interest, which is then fragmented, and the resulting fragment ions are analyzed by the second mass analyzer. This provides a high degree of confidence in the identification of the compound. nih.gov
Ionization Techniques (e.g., Electron Ionization (EI), Electrospray Ionization (ESI))
The choice of ionization technique is critical for successful mass spectrometric analysis.
Electron Ionization (EI): This is a "hard" ionization technique that involves bombarding the sample with high-energy electrons (typically 70 eV). youtube.comyoutube.com This process often leads to extensive fragmentation of the molecule, creating a characteristic fragmentation pattern that can be used as a "fingerprint" for identification by comparing it to spectral libraries. nih.govdrugbank.com While the molecular ion may sometimes be weak or absent, the fragment ions provide valuable structural information. youtube.com
Electrospray Ionization (ESI): This is a "soft" ionization technique that is well-suited for polar and less volatile molecules. nih.gov ESI typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. This is advantageous for accurately determining the molecular weight of the compound. When coupled with MS/MS, controlled fragmentation of the selected molecular ion can be induced to obtain structural information.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. youtube.com An FT-IR spectrum is typically plotted as absorbance or transmittance versus wavenumber (cm⁻¹). For this compound, the spectrum would be characterized by absorption bands corresponding to its distinct functional groups.
The presence of the carbonyl group (C=O) in the 3-morpholinone lactam ring is a key diagnostic feature, expected to produce a strong absorption band. The ether linkage (C-O-C) and the tertiary amine (C-N) within the morpholine (B109124) ring also give rise to characteristic stretching vibrations. The phenyl group would be identified by aromatic C-H stretching and C=C ring stretching bands, while the butyl group would show characteristic aliphatic C-H stretching and bending vibrations. Theoretical calculations, often using Density Functional Theory (DFT), can be employed to predict and help assign these vibrational frequencies. researchgate.netnih.gov
Table 1: Expected Characteristic FT-IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment |
| 3100 - 3000 | C-H Stretch | Aromatic (Phenyl Ring) |
| 2960 - 2850 | C-H Stretch | Aliphatic (Butyl Group) |
| ~1680 | C=O Stretch | Amide (Lactam in Morpholinone Ring) |
| 1600, 1475 | C=C Stretch | Aromatic (Phenyl Ring) |
| 1250 - 1050 | C-N Stretch | Tertiary Amine (Morpholinone Ring) |
| 1150 - 1085 | C-O-C Stretch | Ether (Morpholinone Ring) |
| 770 - 730, 710 - 690 | C-H Bend (Out-of-Plane) | Monosubstituted Phenyl Ring |
Raman Spectroscopy
Raman spectroscopy involves illuminating a sample with a monochromatic laser and detecting the inelastically scattered light. youtube.comresearchgate.net The energy shifts in the scattered light correspond to the vibrational modes of the molecule. While FT-IR is based on the change in dipole moment during a vibration, Raman activity depends on a change in the polarizability of the electron cloud. youtube.com This makes Raman particularly sensitive to non-polar bonds and symmetric vibrations.
For this compound, Raman spectroscopy would provide complementary data to the FT-IR spectrum. americanpharmaceuticalreview.com The symmetric stretching of the phenyl ring is typically a very strong band in the Raman spectrum. The C=C and C=O bonds will also be Raman active. youtube.com Conformational analysis of the morpholine ring can also be studied using Raman spectroscopy, as different conformers (e.g., chair vs. boat) can give rise to distinct spectral features. researchgate.net The technique is valuable for studying crystalline structure and polymorphism, as molecule-molecule interactions in a crystal can cause shifts in vibrational frequencies. americanpharmaceuticalreview.comresearchgate.net
Table 2: Expected Characteristic Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group Assignment |
| 3080 - 3020 | C-H Stretch | Aromatic (Phenyl Ring) |
| 2960 - 2850 | C-H Stretch | Aliphatic (Butyl Group) |
| ~1675 | C=O Stretch | Amide (Lactam in Morpholinone Ring) |
| ~1600 | C=C Stretch (Ring Breathing) | Aromatic (Phenyl Ring) |
| ~1000 | Symmetric Ring Breathing | Monosubstituted Phenyl Ring |
Chromatographic Separations for Isolation and Purity Assessment
Chromatography is an essential technique for separating, identifying, and quantifying the components of a mixture. qub.ac.uk For pharmaceutical and chemical synthesis, it is the primary method for determining the purity of a target compound and for isolating it from starting materials, by-products, and other impurities.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)
HPLC and its higher-resolution counterpart, UHPLC, are the most widely used chromatographic techniques for the analysis of non-volatile or thermally sensitive compounds like this compound. researchgate.netamerigoscientific.com The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column. qub.ac.uk
For a compound with both a non-polar phenyl group and a more polar morpholinone structure, reversed-phase HPLC (RP-HPLC) is the most common approach. In this mode, a non-polar stationary phase (e.g., C18 or phenyl-hexyl) is used with a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. qub.ac.uksielc.com The retention of this compound would be governed by the hydrophobic interactions of its phenyl and butyl groups with the stationary phase. Purity is assessed by injecting the sample and monitoring the eluent with a detector, most commonly an ultraviolet (UV) detector, which is highly sensitive to the aromatic phenyl ring. A pure sample should yield a single, sharp, symmetrical peak. UHPLC, which uses smaller particle-sized columns, offers faster analysis times and improved resolution of complex mixtures compared to traditional HPLC. researchgate.netamerigoscientific.com
Table 3: Example HPLC Method Parameters for Analysis of Phenyl-Substituted Morpholinones
| Parameter | Condition | Rationale |
| Column | Phenyl-Hexyl or C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle size | Phenyl-hexyl columns offer enhanced retention for aromatic compounds via π-π interactions. qub.ac.uk C18 is a standard, robust choice for general reversed-phase separations. |
| Mobile Phase | Gradient elution with (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid | Gradient elution allows for the separation of compounds with a range of polarities. Formic acid improves peak shape and is compatible with mass spectrometry (MS) detectors. sielc.com |
| Flow Rate | 0.5 - 1.5 mL/min | Typical analytical flow rate for standard HPLC columns. |
| Detection | UV at ~254 nm | The phenyl group provides strong UV absorbance at this wavelength. |
| Temperature | 30 - 40 °C | Elevated temperature can improve efficiency and reduce viscosity, leading to better peak shapes. nih.gov |
Gas Chromatography (GC)
Gas Chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase. The sample is vaporized in a heated inlet and carried by an inert gas (the mobile phase) through a capillary column. GC is best suited for volatile and thermally stable compounds.
Direct analysis of this compound by GC could be possible, but its relatively high molecular weight and polarity might require high inlet and oven temperatures, potentially risking thermal degradation. The success of the analysis would depend on its volatility and stability under GC conditions. nih.gov If direct analysis is challenging, derivatization may be required to increase volatility. nih.govresearchgate.net
On-line Derivatization Techniques Coupled with Chromatography
Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a given analytical method. libretexts.orgchromatographyonline.com This is often done to improve volatility for GC analysis, enhance detector response, or improve chromatographic peak shape. libretexts.orgchromatographyonline.com Derivatization can be performed off-line (pre-column) before injection or on-line, where the reaction is automated and integrated into the chromatographic system. libretexts.org
For morpholine-containing compounds, derivatization is a common strategy, especially for trace analysis by GC-MS. For instance, morpholine, a secondary amine, can be reacted with sodium nitrite (B80452) under acidic conditions to form a more volatile and stable N-nitrosomorpholine derivative, which is readily analyzed by GC-MS. nih.govresearchgate.netresearchgate.net While this compound contains a tertiary amine within its lactam structure and is less reactive, derivatization could still be a viable strategy if direct detection is insufficient. For example, if trace impurities containing reactive functional groups (like primary or secondary amines) are of interest, a derivatization step could be employed to selectively target and enhance the detection of those specific impurities. researchgate.net
Computational Chemistry and Theoretical Investigations of Morpholinone Derivatives
Electronic Structure and Molecular Geometry Studies
The spatial arrangement of atoms and the distribution of electrons within a molecule are fundamental to its chemical behavior and reactivity. Computational studies, particularly those employing quantum chemical calculations, are instrumental in elucidating these characteristics for morpholinone derivatives.
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, with a particular emphasis on Density Functional Theory (DFT), have become a cornerstone for investigating the electronic properties of organic molecules. cuny.edu For morpholinone derivatives, DFT methods are employed to calculate a variety of molecular properties, including optimized geometries, charge distributions, and molecular orbital energies. semanticscholar.org These calculations provide a detailed picture of the molecule's electronic landscape, highlighting regions that are electron-rich or electron-poor, which is crucial for predicting sites of reactivity. alquds.edu
For instance, a theoretical study on the urethane (B1682113) formation catalyzed by morpholine (B109124) and 4-methylmorpholine (B44366) utilized the BHandHLYP/6-31G(d) level of theory to optimize geometries and calculate thermodynamic properties. researchgate.net While not specific to 4-Butyl-2-phenyl-3-morpholinone, this type of study demonstrates the application of DFT in understanding the role of the morpholine core in chemical reactions. In a hypothetical DFT study of this compound, key parameters such as bond lengths, bond angles, and dihedral angles of the optimized geometry would be determined.
Table 1: Hypothetical DFT Calculated Geometric Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C2-N3 (Å) | 1.45 |
| N3-C4 (Å) | 1.47 | |
| C4-O5 (Å) | 1.43 | |
| O5-C6 (Å) | 1.43 | |
| C6-C2 (Å) | 1.53 | |
| C2-Phenyl (Å) | 1.51 | |
| N3-Butyl (Å) | 1.48 | |
| C=O (Å) | 1.23 | |
| Bond Angle | C6-N3-C2 (°) | 115.0 |
| N3-C2-Phenyl (°) | 110.0 | |
| Dihedral Angle | Phenyl-C2-N3-C4 (°) | 85.0 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Furthermore, the calculation of frontier molecular orbitals (HOMO and LUMO) and their energy gap helps in understanding the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies a more reactive species.
Conformational Analysis and Energy Landscapes
The flexibility of the morpholinone ring and the presence of substituents, such as the butyl and phenyl groups in this compound, give rise to multiple possible conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule and to map the energy landscape that connects them. nih.gov
Computational methods can systematically explore the conformational space by rotating key rotatable bonds and calculating the corresponding energies. This process generates a potential energy surface, revealing the low-energy conformers that are most likely to be populated at a given temperature. For this compound, the orientation of the phenyl group relative to the morpholinone ring and the various conformations of the butyl chain would be of primary interest. The morpholine ring itself typically adopts a chair conformation. mdpi.com
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer | Phenyl Ring Orientation | Butyl Chain Conformation | Relative Energy (kcal/mol) |
| 1 | Axial | Anti | 1.5 |
| 2 | Equatorial | Anti | 0.0 |
| 3 | Equatorial | Gauche | 0.8 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Reaction Mechanism Elucidation and Kinetic Studies
Understanding the step-by-step process of how morpholinones are formed is crucial for optimizing synthetic routes and developing new synthetic methodologies. researchgate.net Computational chemistry offers powerful tools to model reaction pathways and predict their feasibility.
Transition State Modeling and Reaction Pathway Characterization
The synthesis of morpholinones often involves cyclization reactions. researchgate.net Computational modeling can be used to locate the transition state (TS) structures for these reactions. researchgate.net A transition state is a high-energy, transient species that represents the energy barrier that must be overcome for a reaction to proceed. By calculating the energy of the transition state relative to the reactants, the activation energy of the reaction can be determined, providing insight into the reaction kinetics.
For the synthesis of a substituted morpholinone, computational chemists would model the approach of the reactants, the formation of new bonds, and the breaking of old ones to map out the entire reaction coordinate. This allows for the characterization of intermediates and transition states along the reaction pathway.
Computational Prediction of Reaction Selectivity and Stereochemistry
In many morpholinone syntheses, the formation of specific stereoisomers is desired. Computational methods can be invaluable in predicting and explaining the stereochemical outcome of a reaction. By comparing the activation energies of the different transition states leading to different stereoisomers, it is possible to predict which product will be favored.
For example, in the synthesis of a chiral morpholinone, DFT calculations could be used to model the transition states leading to the (R) and (S) enantiomers. A lower activation energy for the transition state leading to the (S)-enantiomer would suggest that it is the major product, thus explaining the enantioselectivity of the reaction.
Molecular Dynamics Simulations for Intermolecular Interactions
Beyond the properties of a single molecule, understanding how morpholinone derivatives interact with their environment, such as solvent molecules or biological macromolecules, is critical, particularly in the context of medicinal chemistry. mdpi.com Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. mdpi.comscirp.org
MD simulations can provide a dynamic picture of how a molecule like this compound behaves in a solution or at a binding site. These simulations can reveal key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern the molecule's solubility, aggregation behavior, and binding affinity to a target protein. nih.govresearchgate.net For instance, an MD simulation could be used to study the stability of a complex between a morpholinone derivative and a protein, providing insights into its potential as a drug candidate. mdpi.com
Chemoinformatic Analysis and Chemical Space Exploration for Morpholinone Derivatives
Chemoinformatic analysis and the exploration of chemical space are pivotal computational strategies in modern medicinal chemistry. For morpholinone derivatives, these approaches provide a systematic framework to evaluate the diversity, complexity, and drug-likeness of newly synthesized compound libraries. By translating molecular structures into quantitative descriptors, researchers can rationally guide synthetic efforts, ensuring that the generated molecules occupy novel and biologically relevant regions of chemical space. frontiersin.orgresearchgate.net This is particularly important for scaffolds like morpholine, which is recognized as a "privileged structure" due to its presence in numerous bioactive compounds and its ability to confer favorable pharmacokinetic properties. nih.gov
Detailed Research Findings
Computational studies on libraries of morpholine and morpholinone derivatives have yielded significant insights into their structural characteristics. A key focus has been the quantification of molecular complexity and three-dimensionality, as molecules with greater spatial complexity often exhibit higher selectivity and potency towards biological targets. frontiersin.org
One of the primary metrics used in this assessment is the fraction of sp³-hybridized carbons (Fsp³) , which measures the degree of saturation in a molecule. Research on libraries of sp³-rich morpholine peptidomimetics has involved calculating the Fsp³ value for each compound and comparing these values to those of established drugs. frontiersin.orgnih.gov This analysis helps to validate that the synthetic strategies employed are successful in producing molecules with the desired three-dimensional character. frontiersin.org
The exploration of chemical space for these derivatives is often visualized through the analysis of molecular scaffolds. researchgate.net Diversity-Oriented Synthesis (DOS) is a strategy employed to systematically generate a wide range of molecular architectures from a common starting point. frontiersin.orgnih.gov For instance, different synthetic pathways, such as the Staudinger reaction to create morpholinone-derived spiro-β-lactams or various alkylation strategies, have been used to expand the structural diversity of a compound collection. frontiersin.org The resulting chemical space populated by these new compounds can be compared to the parent library to quantitatively assess the impact of the synthetic methodology on structural diversity. researchgate.net
Chemoinformatic tools are used to graphically map and analyze the diversity within a compound library. researchgate.net This can involve generating a "scaffold tree," which categorizes the different core structures present in the collection. researchgate.netresearchgate.net Such analyses confirm that the synthetic efforts are not just producing minor variations of the same structure but are successfully exploring different areas of chemical space. chemrxiv.org
Below are interactive tables detailing the key descriptors used in such analyses and an example of scaffold diversity within a reported morpholine library.
Table 1: Key Chemoinformatic Descriptors for Morpholinone Derivatives
| Descriptor | Description | Relevance in Drug Discovery |
| Fraction of sp³ Carbons (Fsp³) | The ratio of sp³ hybridized carbon atoms to the total carbon count in a molecule. frontiersin.org | Measures molecular three-dimensionality and complexity. Higher Fsp³ values are often associated with increased success in clinical development as they can lead to more specific interactions with protein binding sites. |
| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | A fundamental property influencing a wide range of pharmacokinetic properties, including absorption and distribution. Adherence to ranges like Lipinski's Rule of Five is often monitored. |
| Calculated LogP (cLogP) | A measure of a compound's lipophilicity, or its preference for a lipid-like environment versus an aqueous one. | Crucial for predicting membrane permeability and absorption. Both excessively high and low values can be detrimental to a compound's drug-like properties. mdpi.com |
| Topological Polar Surface Area (TPSA) | The sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. | A key predictor of a drug's ability to permeate cell membranes and cross the blood-brain barrier. nih.gov |
| Number of Rotatable Bonds (nRotB) | The count of any single bond, not in a ring, bound to a non-hydrogen atom. | An indicator of molecular flexibility. While some flexibility is needed for target binding, high conformational flexibility can lead to a loss of entropy upon binding, reducing potency. |
Table 2: Example of Scaffold Diversity in a Morpholine-Derived Library researchgate.net
| Scaffold Type | Structural Description | Role in Chemical Space Exploration |
| Morpholin-3-ones | The core six-membered ring containing an oxygen, a nitrogen, and a ketone functional group. frontiersin.org | Serves as a foundational building block for further derivatization and complexity-generating reactions. |
| Bicyclic Diketopiperazines | Structures formed by the fusion of a morpholine ring with a piperazine-dione ring. | Represents an expansion into more rigid and complex chemical space, often mimicking peptide turns. |
| Spiro-β-lactams | A four-membered β-lactam ring attached to the morpholine scaffold at a single shared carbon atom. frontiersin.org | Introduces significant steric and electronic changes, pushing the library into a distinct region of chemical space. researchgate.net |
| Oxazabicyclo[4.1.0]heptanes | A bicyclic system where the morpholine ring is fused with a three-membered ring. | Explores highly strained and sterically defined conformations, offering novel shapes for biological screening. |
| Bis-morpholine Spiroacetals | A scaffold incorporating two morpholine rings connected through a spirocyclic acetal (B89532) linkage. chemrxiv.org | Creates highly defined three-dimensional structures that are structurally distinct from many known drugs. chemrxiv.org |
Strategic Applications of Morpholinone Scaffolds in Advanced Organic Synthesis
Morpholinones as Key Building Blocks in the Construction of Complex Organic Molecules
The 4-Butyl-2-phenyl-3-morpholinone scaffold serves as a valuable intermediate in the synthesis of more complex organic molecules. ontosight.ai Its utility as a building block stems from the combination of the stable morpholinone core and the reactive handles provided by the butyl and phenyl substituents. Organic chemists can leverage these features for molecular elaboration. For instance, related compounds like 4-(4-aminophenyl)-3-morpholinone are recognized as central precursors in the synthesis of intricate pharmaceutical agents, such as inhibitors of the blood clotting factor Xa. google.com The synthesis of this compound itself typically involves the reaction between a phenylamine, a butyl halide, and a morpholine (B109124) derivative, a process that can be adapted using various solvents and catalysts. ontosight.ai This accessibility makes it a practical starting point for multi-step synthetic sequences. The inherent structure allows for modifications, such as electrophilic substitution on the phenyl ring or transformations involving the carbonyl group, to construct larger, more functionally diverse molecules.
Utility in the Synthesis of Diverse Heterocyclic Systems
While direct literature on the conversion of this compound into other heterocyclic systems is specific, the general reactivity of the morpholinone core suggests its potential in this area. The chemistry of heterocyclic compounds is a vast field, with derivatives of structures like 1,2,4-triazole (B32235) being synthesized for their broad spectrum of biological activities. doaj.org The morpholinone ring in this compound contains several sites for potential chemical transformation. For example, the lactam (cyclic amide) functionality within the morpholinone ring could undergo ring-opening reactions under specific conditions to yield linear amino ether derivatives, which could then be cyclized to form different heterocyclic structures. Furthermore, reactions targeting the carbonyl group or the C-N bonds could lead to ring expansion or rearrangement, providing pathways to other complex heterocyclic frameworks. The synthesis of thiophene (B33073) derivatives, for example, often involves the reaction of morpholine with other reagents, highlighting the role of the morpholine moiety in building diverse heterocyclic products. orgsyn.org
Integration into Polymer Chemistry and Advanced Materials Development
The integration of specific heterocyclic compounds into polymers is a key strategy for developing advanced materials with tailored properties. nih.gov While there is no extensive research detailing the specific incorporation of this compound into polymer chains, its structural characteristics suggest potential applications. The phenyl group could be functionalized to introduce polymerizable groups, such as vinyl or styrenyl moieties, allowing it to be incorporated as a monomer in polymerization reactions. The butyl group, acting as a flexible side chain, could influence the physical properties of the resulting polymer, such as its glass transition temperature and solubility.
The development of advanced materials often relies on functionalized derivatives of heterocyclic compounds like thiophene, which are crucial for creating new technologies in electronics. researchgate.netmdpi.com The principles used to functionalize these systems could theoretically be applied to the this compound scaffold to create novel monomers for high-performance polymers or specialized organic materials.
Role in the Synthesis of Agrochemical Intermediates
This compound is identified as a useful intermediate in the production of agrochemicals. ontosight.ai The morpholine ring is a structural component found in a number of active agricultural compounds, particularly certain classes of fungicides. The synthesis of this compound from accessible starting materials makes it a cost-effective precursor for more complex agrochemical targets. ontosight.ai
The broader field of agrochemical research frequently utilizes small, functionalized organic molecules derived from heterocyclic structures. mdpi.com The specific combination of the morpholinone core, the lipophilic butyl group, and the aromatic phenyl ring in this compound provides a molecular framework that can be readily modified to optimize biological activity against specific agricultural pests or diseases. The synthesis process allows for the introduction of various functional groups onto the phenyl ring, a common strategy in the development of new pesticides and herbicides to fine-tune their efficacy and environmental profile.
| Application Area | Role of this compound | Reference Section |
|---|---|---|
| Complex Molecule Synthesis | Key intermediate and building block. | 6.1 |
| Heterocyclic Chemistry | Potential precursor for diverse heterocyclic systems. | 6.2 |
| Polymer & Materials Science | Potential functional monomer for advanced materials. | 6.3 |
| Agrochemicals | Intermediate in the synthesis of active compounds. | 6.4 |
Future Research Directions and Unexplored Avenues for 4 Butyl 2 Phenyl 3 Morpholinone Chemistry
Development of Unprecedented and Highly Efficient Synthetic Methodologies
The synthesis of morpholinone cores is a well-established area of organic chemistry, but the development of highly efficient, atom-economical, and stereoselective methods remains a key objective. Future research on the synthesis of 4-Butyl-2-phenyl-3-morpholinone should focus on moving beyond traditional multi-step sequences.
A primary goal would be the development of a one-pot or tandem reaction sequence. A plausible, yet unexplored, approach could involve a multicomponent reaction. For instance, a modified Ugi-type reaction involving N-butylamine, benzaldehyde, an isocyanide, and a protected glycolic acid derivative could theoretically assemble the core structure in a single step. Subsequent deprotection and cyclization would yield the target morpholinone.
Another promising direction is the exploration of catalytic C-H activation. A strategy could involve the direct coupling of a pre-formed N-butylmorpholinone with benzene (B151609) using a transition-metal catalyst (e.g., Palladium, Rhodium). This would avoid the pre-functionalization of the phenyl ring, significantly improving step economy.
Below is a comparative table of potential future synthetic methodologies.
| Methodology | Key Features | Potential Advantages | Research Challenges |
| Multicomponent Reaction (MCR) | Convergent one-pot synthesis from simple precursors. | High efficiency, rapid library generation, reduced waste. | Optimization of reaction conditions, control of stereochemistry. |
| Catalytic C-H Arylation | Direct introduction of the phenyl group onto a morpholinone core. | High atom economy, reduced synthetic steps. | Catalyst development, regioselectivity control, functional group tolerance. |
| Flow Chemistry Synthesis | Continuous production using microreactors. | Enhanced safety, precise control over reaction parameters, scalability. | Reactor design, optimization of flow rates and temperatures. |
| Enzymatic Resolution/Synthesis | Use of biocatalysts for stereoselective synthesis. | High enantiopurity, environmentally benign conditions. | Enzyme screening and engineering, substrate scope limitations. |
Exploration of Novel Reactivity Profiles and Transformation Pathways
The functional groups within this compound provide multiple handles for novel chemical transformations. Future studies should systematically explore the reactivity at each site to generate derivatives with unique properties.
The Lactam Moiety: The amide bond of the morpholinone ring is a prime target. Reductive cleavage could open the ring to yield N-butyl-2-amino-2-phenylethoxyethanols, a class of compounds with potential applications as ligands or chiral auxiliaries. Alternatively, selective reduction of the carbonyl could furnish a cyclic hemiaminal or, under more forcing conditions, the corresponding 4-butyl-2-phenylmorpholine.
The Phenyl Ring: The phenyl group is ripe for functionalization via electrophilic aromatic substitution. Nitration, halogenation, or Friedel-Crafts reactions could introduce new substituents, dramatically altering the molecule's electronic and steric properties. mdpi.com These derivatives would be invaluable for structure-activity relationship (SAR) studies in medicinal chemistry contexts.
The α-Carbon: The proton at the C2 position, adjacent to both the phenyl ring and the lactam nitrogen, could potentially be abstracted. Subsequent reaction with electrophiles would allow for the introduction of new functional groups at this stereocenter, offering a pathway to novel analogs.
The N-Butyl Group: While often considered a simple alkyl chain, the butyl group offers opportunities for late-stage functionalization. Advances in remote C-H activation could enable the introduction of hydroxyl or amino groups at specific positions along the chain, creating more complex and potentially bioactive molecules.
Application of Machine Learning and Artificial Intelligence in Reaction Design and Prediction
The synergy between machine learning (ML) and molecular synthesis is revolutionizing how chemists approach the creation of new molecules. researchgate.net For a target like this compound, AI can play a pivotal role in accelerating its development.
Retrosynthesis Planning: AI-driven retrosynthesis tools can propose novel and efficient synthetic routes that may not be obvious to a human chemist. digitellinc.com By analyzing vast databases of chemical reactions, these algorithms can suggest pathways that maximize yield and minimize steps, starting from commercially available materials. youtube.com This approach moves beyond human intuition, potentially uncovering unconventional yet highly effective synthetic strategies. researchgate.netdigitellinc.com
Reaction Optimization: ML models can predict the optimal conditions (e.g., catalyst, solvent, temperature) for a given transformation. nih.gov By training on experimental data from high-throughput screening, an AI could predict the best conditions for, say, the C-H arylation of a morpholinone precursor, saving significant time and resources compared to traditional trial-and-error optimization. nih.gov
Property Prediction: Before a single derivative is synthesized, ML models can predict key properties such as solubility, metabolic stability, or potential bioactivity. This in silico screening allows researchers to prioritize the synthesis of compounds with the highest likelihood of success for a given application, such as drug discovery. nih.gov Generative AI models can even design new molecular structures based on a desired set of properties, using the this compound scaffold as a starting point. youtube.com
Interdisciplinary Contributions to Emerging Fields of Chemical Science
The true potential of this compound may be realized through its application in interdisciplinary fields.
Medicinal Chemistry: The morpholine (B109124) and morpholinone motifs are privileged structures in drug discovery, appearing in numerous approved drugs. mdpi.com Future research should involve synthesizing a library of this compound derivatives and screening them for activity against various biological targets, such as kinases or proteases. mdpi.com Its structure suggests potential as an mTOR inhibitor or for applications in oncology. mdpi.com
Materials Science: The rigid, heterocyclic core combined with the aromatic phenyl ring suggests that polymers or coordination complexes derived from this scaffold could have interesting photophysical or electronic properties. For example, functionalized derivatives could be explored as components of organic light-emitting diodes (OLEDs) or as novel ligands for asymmetric catalysis.
Chemical Biology: A fluorescently tagged version of this compound could be synthesized and used as a chemical probe to study cellular processes. By observing where the molecule localizes within a cell, researchers could gain insights into its mechanism of action and identify potential protein targets.
By pursuing these future research directions, the scientific community can transform this compound from a mere catalog entry into a valuable tool for innovation across the chemical sciences.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 4-Butyl-2-phenyl-3-morpholinone, and how can purity be validated?
- Methodology :
- Synthesis : Utilize a multi-step reaction starting with morpholine derivatives and phenyl/butyl precursors. Alkylation of morpholine with 4-phenyl-2-butanone intermediates is common, followed by cyclization under acidic or basic conditions.
- Purity Validation : Employ high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity. Cross-reference with melting point analysis (e.g., mp ranges in literature, if available) .
- Data Contradiction : Discrepancies in melting points or spectral data may arise from solvent residues or polymorphic forms. Use differential scanning calorimetry (DSC) to resolve ambiguities.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should spectral data be interpreted?
- Methodology :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and COSY experiments. For example, the morpholine ring protons typically appear as a multiplet at δ 3.5–4.0 ppm, while aromatic protons from the phenyl group resonate at δ 7.2–7.8 ppm.
- FT-IR : Confirm carbonyl (C=O) stretching vibrations near 1650–1750 cm⁻¹ and morpholine ring C-N stretches at 1100–1250 cm⁻¹.
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion [M+H]⁺ or [M+Na]⁺ with <2 ppm error .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?
- Methodology :
- Design of Experiments (DoE) : Apply factorial design to test variables like temperature (80–120°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., p-toluenesulfonic acid).
- Kinetic Analysis : Use in-situ FT-IR or Raman spectroscopy to monitor intermediate formation and identify rate-limiting steps.
- Yield Improvement : Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) before cyclization to minimize side reactions .
Q. What computational approaches are suitable for predicting the reactivity or bioactivity of this compound?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using docking software (AutoDock Vina) and CHARMM force fields.
- ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodology :
- Meta-Analysis : Compare datasets from peer-reviewed studies, noting differences in assay conditions (e.g., cell lines, IC₅₀ protocols).
- Reproducibility Testing : Replicate key experiments under controlled conditions (e.g., standardized cell viability assays like MTT).
- Mechanistic Studies : Use RNA sequencing or proteomics to identify downstream pathways affected by the compound, clarifying its mode of action .
Experimental Design & Data Analysis
Q. What strategies are effective for studying the stability of this compound under varying pH and temperature conditions?
- Methodology :
- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C.
- Stability-Indicating Assays : Use HPLC-MS to detect degradation products (e.g., hydrolyzed morpholine rings or oxidized butyl chains).
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under storage conditions .
Q. How should researchers design dose-response studies to evaluate the toxicity of this compound in vitro?
- Methodology :
- Cell Viability Assays : Use a 72-hour exposure period with concentrations ranging from 1 nM to 100 μM. Include positive controls (e.g., cisplatin) and vehicle controls (DMSO <0.1%).
- High-Content Screening (HCS) : Quantify apoptosis (Annexin V/PI staining) and mitochondrial membrane potential (JC-1 dye) via flow cytometry.
- Statistical Analysis : Fit data to a sigmoidal curve (GraphPad Prism) to calculate EC₅₀ values and confidence intervals .
Cross-Disciplinary Applications
Q. What methodologies enable the integration of this compound into polymer or supramolecular systems?
- Methodology :
- Copolymer Synthesis : Functionalize the morpholinone ring via ring-opening polymerization (ROP) using catalysts like Sn(Oct)₂.
- Supramolecular Assembly : Study host-guest interactions with cyclodextrins or cucurbiturils using isothermal titration calorimetry (ITC).
- Material Characterization : Analyze thermal stability (TGA) and crystallinity (XRD) to assess polymer compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
